REACTION_SMILES
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[Br:1][CH2:2][CH2:3][n:4]1[c:5](=[O:13])[o:6][c:7]2[c:8]1[n:9][cH:10][cH:11][cH:12]2.[CH2:14]1[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]1.[CH3:29][C:30]#[N:31].[CH:20]([N:21]([CH:22]([CH3:23])[CH3:24])[CH2:25][CH3:26])([CH3:27])[CH3:28]>>[CH2:2]([CH2:3][n:4]1[c:5](=[O:13])[o:6][c:7]2[c:8]1[n:9][cH:10][cH:11][cH:12]2)[N:17]1[CH2:16][CH2:15][CH2:14][CH2:19][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1oc2cccnc2n1CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Type
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product
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Smiles
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O=c1oc2cccnc2n1CCN1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |